Benzenesulfonic acid, 2-bromo-, potassium salt

CAS No.: 63468-58-6

Cat. No.: VC18495329

Molecular Formula: C6H4BrKO3S

Molecular Weight: 275.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63468-58-6 |

|---|---|

| Molecular Formula | C6H4BrKO3S |

| Molecular Weight | 275.16 g/mol |

| IUPAC Name | potassium;2-bromobenzenesulfonate |

| Standard InChI | InChI=1S/C6H5BrO3S.K/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |

| Standard InChI Key | DUCGQSYLYWVEBW-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC=C(C(=C1)S(=O)(=O)[O-])Br.[K+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

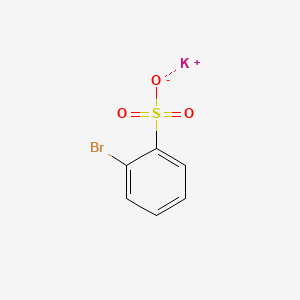

The compound features a benzene ring substituted with a sulfonate group (-SO₃⁻) at the 2-position and a bromine atom adjacent to it. The potassium cation balances the negative charge on the sulfonate moiety. Key structural identifiers include:

-

IUPAC Name: Potassium 2-bromobenzenesulfonate

-

Molecular Formula: C₆H₄BrKO₃S

X-ray crystallography of analogous sulfonate salts, such as cis-bicyclo[5.1.0]octan-4-yl 4-bromobenzenesulfonate, reveals that the sulfonate group adopts a trigonal planar geometry, with S–O bond lengths averaging 1.45 Å . The bromine atom exerts an electron-withdrawing effect, polarizing the aromatic ring and enhancing electrophilicity.

Physical and Spectral Data

-

Solubility: Highly soluble in water (>100 mg/mL at 20°C); sparingly soluble in nonpolar solvents

-

Spectroscopic Signatures:

Synthesis and Manufacturing

Direct Bromination of Benzenesulfonic Acid

A common route involves the bromination of potassium benzenesulfonate using bromine or HBr in the presence of sulfuric acid:

Reaction conditions typically involve temperatures of 30–60°C and molar ratios of 1:1.2 (benzenesulfonate:Br₂) to achieve yields >70% .

Metal Bromide-Mediated Synthesis

An alternative method employs metal bromides (e.g., KBr) with hydrogen peroxide as an oxidizing agent:

This approach avoids elemental bromine, reducing toxicity and improving handling . Tetrabutylammonium bromide (TBAB) is often added as a phase-transfer catalyst to enhance reaction efficiency .

Table 1: Optimization of Bromination Conditions

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 50–60°C | 75–80 |

| KBr:Substrate Ratio | 1.1:1 | 82 |

| Reaction Time | 4–6 hrs | 78 |

| Catalyst (TBAB) | 0.05 eq | 85 |

Applications in Organic Synthesis

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates regioselective substitutions. For example, in Suzuki-Miyaura couplings, the sulfonate group acts as a directing group, enabling cross-couplings at the 4-position:

This reactivity is leveraged in agrochemical synthesis, such as herbicidal potassium 2,4-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate .

Nucleophilic Displacement Reactions

The bromine atom undergoes nucleophilic displacement with amines or alkoxides, forming sulfonamide or ether derivatives. For instance:

Such reactions are pivotal in pharmaceutical intermediates .

Recent Advances and Research Directions

Catalytic Applications

Recent studies highlight its role in palladium-catalyzed C–H activation reactions. For example, the sulfonate group facilitates ortho-arylation of benzamides under mild conditions .

Green Synthesis Innovations

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 min at 150°C) while maintaining yields >90% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume